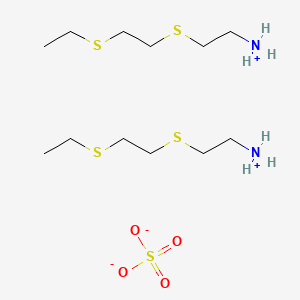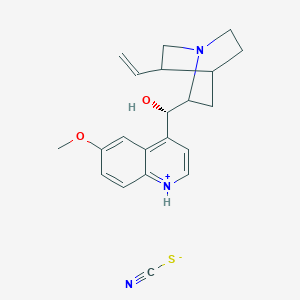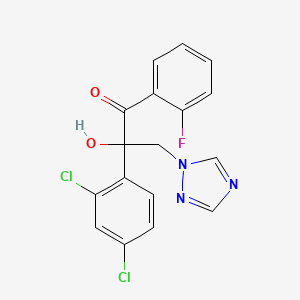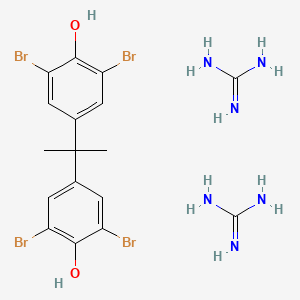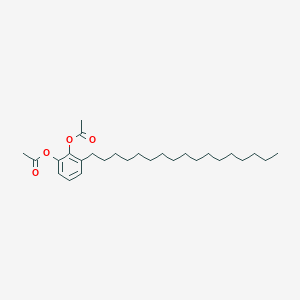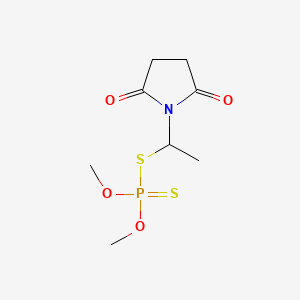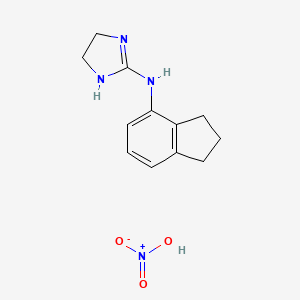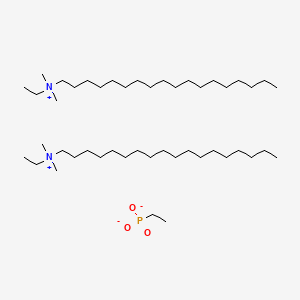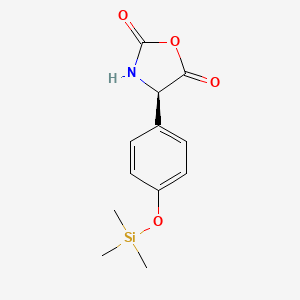
(R)-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione is a chiral oxazolidine derivative. Compounds of this type are often used in organic synthesis as chiral auxiliaries or intermediates due to their ability to induce stereochemistry in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione typically involves the reaction of a suitable phenyl oxazolidine precursor with trimethylsilyl chloride in the presence of a base. The reaction conditions often include:
- Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
- Base: Triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
- Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxazolidine moiety.
Reduction: Reduction reactions might target the oxazolidine ring, potentially opening it to form other functional groups.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could lead to amino alcohols.
Applications De Recherche Scientifique
Chemistry
- Used as a chiral auxiliary in asymmetric synthesis.
- Intermediate in the synthesis of more complex organic molecules.
Biology
- Potential use in the synthesis of biologically active compounds.
Medicine
- May serve as a precursor in the synthesis of pharmaceutical agents.
Industry
- Used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action for ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione would depend on its specific application. In asymmetric synthesis, it induces chirality through steric and electronic effects, guiding the formation of one enantiomer over another.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione
- Other oxazolidine derivatives with different substituents.
Uniqueness
The unique aspect of ®-4-(4-((Trimethylsilyl)oxy)phenyl)oxazolidine-2,5-dione lies in its specific stereochemistry and the presence of the trimethylsilyl group, which can influence its reactivity and the outcomes of its reactions.
Propriétés
Numéro CAS |
54148-08-2 |
|---|---|
Formule moléculaire |
C12H15NO4Si |
Poids moléculaire |
265.34 g/mol |
Nom IUPAC |
(4R)-4-(4-trimethylsilyloxyphenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C12H15NO4Si/c1-18(2,3)17-9-6-4-8(5-7-9)10-11(14)16-12(15)13-10/h4-7,10H,1-3H3,(H,13,15)/t10-/m1/s1 |
Clé InChI |
GMNTZWSXAJRPQV-SNVBAGLBSA-N |
SMILES isomérique |
C[Si](C)(C)OC1=CC=C(C=C1)[C@@H]2C(=O)OC(=O)N2 |
SMILES canonique |
C[Si](C)(C)OC1=CC=C(C=C1)C2C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


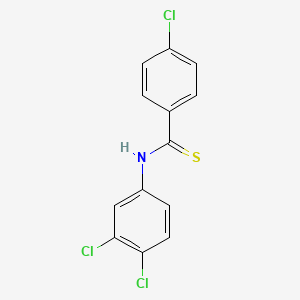
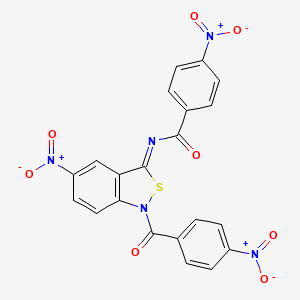
![3-[2-(2,2,3-Trimethylcyclopent-3-en-1-yl)ethylidene]pentane-2,4-dione](/img/structure/B15179676.png)

